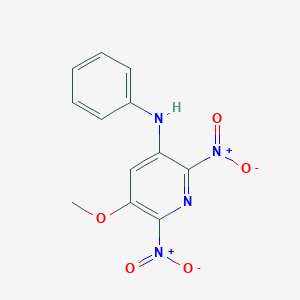![molecular formula C23H21N3O6 B416777 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B416777.png)
4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of pyridine, hydrazine, and benzoate moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common synthetic route includes the condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-formylphenyl 3,4,5-trimethoxybenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Aplicaciones Científicas De Investigación
4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate has been explored for various scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing the creation of more complex molecules.
Biology: Its potential biological activities, such as anti-inflammatory and analgesic properties, have been investigated in preclinical studies.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate: This compound shares a similar hydrazone structure but differs in the substituents attached to the phenyl ring.
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate: This compound has a similar core structure but features a chlorobenzoate group instead of a trimethoxybenzoate group.
These differences in structure can lead to variations in chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C23H21N3O6 |
|---|---|
Peso molecular |
435.4g/mol |
Nombre IUPAC |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H21N3O6/c1-29-19-11-17(12-20(30-2)21(19)31-3)23(28)32-18-8-6-15(7-9-18)13-25-26-22(27)16-5-4-10-24-14-16/h4-14H,1-3H3,(H,26,27)/b25-13+ |
Clave InChI |
NEEVZQBMZNRORT-DHRITJCHSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-6-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416696.png)

![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(3-methylphenyl)-1,3-benzoxazole](/img/structure/B416699.png)
![4-[2-(2-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 2-furoate](/img/structure/B416700.png)
![2-(4-Chlorophenyl)-5-[(3-{3-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B416701.png)
![2-(3-Bromophenyl)-5-[(3-{3-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B416703.png)
![[4-Benzenesulfonyl-2-(3-nitro-phenyl)-oxazol-5-yl]-methyl-amine](/img/structure/B416705.png)
![5-(Dimethylamino)-2-{3-nitrophenyl}-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B416706.png)

![2-(3-chloroanilino)-5,8-bisnitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B416711.png)
![5,8-bisnitro-2-(4-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B416712.png)
![5,8-dinitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B416713.png)


